molecular formula C12H18O2 B14837426 3-(Tert-butoxy)-5-ethylphenol

3-(Tert-butoxy)-5-ethylphenol

Cat. No.: B14837426
M. Wt: 194.27 g/mol
InChI Key: ODFGZIRXWMMPEG-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-ethylphenol is a substituted phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring substituted with a tert-butoxy (-O-C(CH₃)₃) group at the 3-position and an ethyl (-CH₂CH₃) group at the 5-position. This structure combines the steric bulk of the tert-butoxy group with the moderate hydrophobicity of the ethyl substituent, influencing its physical, chemical, and biological properties.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-ethyl-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C12H18O2/c1-5-9-6-10(13)8-11(7-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

ODFGZIRXWMMPEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-ethylphenol typically involves the introduction of the tert-butoxy group and the ethyl group onto the phenol ring. One common method is the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and efficient approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-ethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The tert-butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(Tert-butoxy)-5-ethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-ethylphenol involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the phenol group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Phenol and Substituted Phenols: Phenol (C₆H₅OH): Lacks substituents, with a pKa of ~9.95 due to resonance stabilization of the phenoxide ion. The introduction of electron-donating groups (e.g., tert-butoxy) reduces acidity by destabilizing the conjugate base. For example, 3-tert-butoxyphenol is less acidic (pKa ~10.5–11.0) than phenol . 4-Ethylphenol (C₆H₄(OH)CH₂CH₃): The ethyl group at the para position increases hydrophobicity but minimally affects acidity (pKa ~10.2). In contrast, 3-(tert-butoxy)-5-ethylphenol’s combined substituents likely yield a pKa closer to 11.0–11.5 due to steric and electronic effects .
  • Ether-Functionalized Phenols: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): This compound features a branched alkylphenoxyethoxy chain, enhancing solubility in polar solvents (e.g., water, ethanol) compared to this compound, which is more lipophilic due to its tert-butoxy and ethyl groups .

Physicochemical Properties

Property This compound (Estimated) 4-Ethylphenol 3-Tert-butoxyphenol 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Molecular Weight (g/mol) ~208.3 122.16 180.2 310.4
pKa ~11.0–11.5 ~10.2 ~10.5–11.0 Not reported (neutral polyol)
Solubility in Water Low (<1 g/L) 5.6 g/L (20°C) <1 g/L High (miscible in water and ethanol)
Boiling Point (°C) ~280–300 245 ~250–270 >300

Research Findings and Key Observations

  • Acidity Trends: Electron-donating substituents (tert-butoxy, ethyl) reduce phenolic acidity compared to unsubstituted phenol. For example, 3-tert-butoxyphenol’s pKa is ~1 unit higher than phenol’s .
  • Solubility Trade-offs : Bulky tert-butoxy groups decrease water solubility but improve compatibility with organic matrices, as seen in ’s compound, which balances hydrophilicity via ethoxy chains .
  • Synthetic Challenges : Steric hindrance from tert-butoxy groups complicates direct functionalization, necessitating optimized catalysts (e.g., Pd-based systems in ) .

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